molecular formula C10H8FNO B11914380 8-Amino-1-fluoronaphthalen-2-ol

8-Amino-1-fluoronaphthalen-2-ol

Cat. No.: B11914380
M. Wt: 177.17 g/mol
InChI Key: UYRXAFPISUWHLT-UHFFFAOYSA-N
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Description

8-Amino-1-fluoronaphthalen-2-ol is a naphthalene derivative featuring an amino (-NH₂) group at the 8-position, a fluorine atom at the 1-position, and a hydroxyl (-OH) group at the 2-position. This trifunctional aromatic compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

8-amino-1-fluoronaphthalen-2-ol

InChI

InChI=1S/C10H8FNO/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5,13H,12H2

InChI Key

UYRXAFPISUWHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-fluoronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 1-fluoronaphthalene. This intermediate is then subjected to nitration to introduce a nitro group at the 8th position, followed by reduction to convert the nitro group to an amino group. Finally, hydroxylation at the 2nd position yields 8-Amino-1-fluoronaphthalen-2-ol .

Industrial Production Methods

Industrial production of 8-Amino-1-fluoronaphthalen-2-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-fluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 8-amino-1-fluoronaphthalen-2-one.

    Reduction: Formation of 8-amino-1-fluoronaphthalen-2-amine.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

8-Amino-1-fluoronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Key Data Table

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
8-Amino-1-fluoronaphthalen-2-ol Not Provided C₁₀H₈FNO -NH₂ (8), -F (1), -OH (2) Electron-deficient ring, moderate acidity
8-Amino-5-(phenylazo)-2-naphthol 85-11-0 C₁₆H₁₂N₃O -NH₂ (8), -N=N-C₆H₅ (5), -OH (2) Chromophoric, dye applications
7-Amino-naphthalen-1-ol 4384-92-3 C₁₀H₉NO -NH₂ (7), -OH (1) Positional isomer, higher basicity
8-Aminonaphthalene-1-sulphonic acid 82-75-7 C₁₀H₉NO₃S -NH₂ (8), -SO₃H (1) High water solubility, strong acidity
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine Not Provided C₁₉H₂₀FNSi -Si(F)(CH₃)(C₆H₅) (8), -N(CH₃)₂ (1) Thermally stable, sterically hindered

Research Findings and Implications

  • Solubility : Sulfonic acid derivatives (e.g., CAS 82-75-7) exhibit superior aqueous solubility, whereas the target compound’s lipophilicity may favor membrane permeability in biological systems .
  • Structural Complexity: Silicon-containing analogs demonstrate how bulky substituents can modify reactivity and crystallinity, suggesting that 8-Amino-1-fluoronaphthalen-2-ol might benefit from similar derivatization for tailored applications .

Biological Activity

8-Amino-1-fluoronaphthalen-2-ol is an organic compound notable for its unique structural features, which include an amino group and a fluorine atom situated on a naphthalene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of 8-amino-1-fluoronaphthalen-2-ol, supported by data tables, case studies, and detailed research findings.

The molecular formula of 8-amino-1-fluoronaphthalen-2-ol is C10H8FN, with a molecular weight of approximately 169.18 g/mol. The presence of both an amino group and a fluorine atom enhances its chemical reactivity and stability compared to other similar compounds.

Research indicates that 8-amino-1-fluoronaphthalen-2-ol can be metabolized by microorganisms, leading to the formation of phenolic derivatives that interact with various cellular pathways. These interactions may result in significant biological effects, including:

  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial strains.
  • Antitumor Activity: Preliminary studies suggest that it can induce apoptosis and inhibit cell proliferation in cancer cell lines such as K562 (leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 8-amino-1-fluoronaphthalen-2-ol:

Biological Activity Description References
AntimicrobialExhibits inhibitory effects against several bacterial strains.
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation.
Metabolic Pathway InteractionMetabolized by microorganisms leading to phenolic derivatives with potential therapeutic applications.

Case Study 1: Anticancer Activity

A study investigated the effects of 8-amino-1-fluoronaphthalen-2-ol on the MCF-7 breast cancer cell line. The compound was found to significantly reduce cell viability at concentrations above 50 µM, suggesting a dose-dependent relationship in its anticancer activity. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Effects

In another study, 8-amino-1-fluoronaphthalen-2-ol was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Comparison with Similar Compounds

The biological activity of 8-amino-1-fluoronaphthalen-2-ol can be compared with several structurally similar compounds:

Compound Name Structural Characteristics Key Differences
1-Amino-naphthaleneContains an amino group but lacks fluorineDifferent reactivity due to absence of fluorine
8-Hydroxy-naphthaleneHydroxyl group instead of aminoVarying solubility and reactivity patterns
4-FluoroanilineFluorine atom on anilineDifferent aromatic system affecting reactivity
1-FluoronaphthaleneFluorine atom at position oneLacks amino group; alters biological activity

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